6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one is a complex organic compound that belongs to the class of benzothiazoles and benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a phenol derivative under acidic or basic conditions.
Sulfonylation: The benzoxazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.
Formation of Benzothiazole Ring: The final step involves the formation of the benzothiazole ring. This can be accomplished by reacting the sulfonylated benzoxazine with a thiol derivative under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzoxazine ring, potentially leading to the opening of the ring and formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole and benzoxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the development of new drugs targeting specific diseases, such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, such as the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s sulfonyl and benzothiazole groups are key to its binding affinity and specificity, allowing it to modulate the activity of its targets effectively.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities but differ in their functional groups and reactivity.
Benzoxazine Derivatives: Compounds like 3,4-dihydro-2H-1,4-benzoxazine and its derivatives have similar ring structures but lack the sulfonyl group.
Uniqueness
The uniqueness of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one lies in its combined benzothiazole and benzoxazine rings, along with the sulfonyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14N2O4S2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C16H14N2O4S2/c1-17-13-7-6-11(10-15(13)23-16(17)19)24(20,21)18-8-9-22-14-5-3-2-4-12(14)18/h2-7,10H,8-9H2,1H3 |
InChI Key |
BWHCHSJGXLXPME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOC4=CC=CC=C43)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.